molecular formula C18H22N2O5 B4924306 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine

Cat. No.: B4924306
M. Wt: 346.4 g/mol
InChI Key: UTJFMFWYTLMBJS-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine is a complex organic compound with the molecular formula C18H22N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 3-methoxyphenylacetonitrile under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes .

Scientific Research Applications

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate
  • 2-[(4,5-dimethoxy-2-nitrophenyl)methyl]phenol

Uniqueness

Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-15-6-4-5-13(9-15)7-8-19-12-14-10-17(24-2)18(25-3)11-16(14)20(21)22/h4-6,9-11,19H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJFMFWYTLMBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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